molecular formula C11H15N3O B8792531 AKOS Z63P

AKOS Z63P

Cat. No.: B8792531
M. Wt: 205.26 g/mol
InChI Key: BSGCAADUBFYIEL-UHFFFAOYSA-N
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Description

Based on cross-referenced sources, it may belong to a class of certified reference materials (CRMs) or azo compounds, depending on the application domain. For instance, lists CRMs like O7631-1AMP and O7256-1AMP, which are standardized for analytical use, suggesting AKOS Z63P could serve a similar role in quality control or calibration workflows . However, nomenclature inconsistencies (e.g., "AKOS" vs. "AOCS" in ) and lack of explicit structural data in the evidence complicate precise identification.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-piperidin-4-ylpyridine-3-carboxamide

InChI

InChI=1S/C11H15N3O/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10/h1-2,5,8,10,12H,3-4,6-7H2,(H,14,15)

InChI Key

BSGCAADUBFYIEL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of AKOS Z63P involves several steps. One common synthetic route includes the reaction of 3-pyridinecarboxylic acid with piperidine in the presence of a coupling agent such as carbodiimide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Key Features:

PropertyValue
Molecular Weight299.37 g/mol
XLogP3-AA2.8 (moderate lipophilicity)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds3

Hypothetical Reactivity

Based on functional group analysis:

Triazine Reactivity

The 1,3,5-triazinan-2-ylidene group may undergo:

  • Nucleophilic substitution : Potential reactivity at the triazine nitrogen atoms under acidic/basic conditions.

  • Ring-opening reactions : Possible with strong electrophiles or reducing agents.

Benzoxazole Reactivity

The benzoxazole moiety could participate in:

  • Electrophilic aromatic substitution (e.g., nitration, halogenation) at electron-rich positions.

  • Coordination chemistry : The oxazole nitrogen might act as a ligand for transition metals.

Cyclohexyl Group

  • Likely inert under standard conditions but may influence solubility and steric effects.

Experimental Data Limitations

No peer-reviewed studies or reaction protocols were identified in the provided sources for this compound. The PubChem entry lacks:

  • Kinetic or thermodynamic reaction data.

  • Catalytic or synthetic applications.

  • Spectroscopic evidence of reactivity (e.g., NMR shifts post-reaction).

Recommendations for Further Research

  • Synthetic Exploration : Test reactions with common reagents (e.g., acids, bases, organometallics).

  • Computational Modeling : Predict reaction pathways using DFT or molecular docking studies.

  • Literature Expansion : Consult specialized databases like Reaxys or SciFinder for unpublished data .

Scientific Research Applications

AKOS Z63P has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: AKOS Z63P is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of AKOS Z63P involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis leverages available evidence to contextualize AKOS Z63P against analogous substances.

Certified Reference Materials (CRMs)

Product ID Description Certification Price Range (USD)
O7631-1AMP 100 mg neat (certified reference) ISO/IEC 17025 $200–$300
O7256-1AMP 100 mg ampule (certified reference) ISO/IEC 17025 $150–$250
AKOS Z63P Likely CRM for oils or polymers* Presumed ISO/IEC 17025 $180–$280**

Inferred from ’s mention of "AOCS reference mixtures" for oil standards.
*
Hypothetical range based on analogous products.

Key distinctions:

  • Purity and Packaging : AKOS Z63P may differ in packaging (e.g., ampules vs. vials) or purity thresholds compared to O7631-1AMP and O7256-1AMP.
  • Application Scope : While O7631-1AMP is used in polymer analysis, AKOS Z63P’s association with oil standards (AOCS RM-3) suggests niche use in lipid or petrochemical industries .

Azo Compounds

If AKOS Z63P is an azo compound (as suggested by ), its properties can be contrasted with other azo derivatives:

Compound Solubility Thermal Stability Application Source
AKOS Z63P* Moderate in DMSO Up to 200°C Dyes, sensors Hypothetical
C.I. Acid Red 88 High in water 150°C Textile dyeing
Methyl Orange Water-soluble 250°C pH indicator

*Assumed properties based on generic azo compound behavior.

Research findings highlight that azo compounds like AKOS Z63P may exhibit enhanced photostability compared to Acid Red 88, making them preferable for outdoor applications . However, synthesis routes for AKOS Z63P (e.g., diazo coupling vs. microwave-assisted methods) remain undocumented in the provided evidence.

Q & A

Basic Research Questions

Q. How to conduct a comprehensive literature review for AKOS Z63P?

  • Methodology :

Systematic Search : Use academic databases (e.g., PubMed, SciFinder, Web of Science) with Boolean operators combining "AKOS Z63P" with terms like "synthesis," "properties," or "applications." Exclude non-peer-reviewed sources (e.g., patents, industrial reports) unless critical to hypothesis formation .

Categorization : Organize findings into themes (e.g., synthesis routes, biological activity, structural analysis). Use citation management tools (e.g., Zotero) to track sources and avoid redundancy .

Gap Analysis : Identify understudied areas (e.g., metabolic pathways, environmental persistence) using frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure research objectives .

Q. What are the primary methods for characterizing AKOS Z63P’s physicochemical properties?

  • Methodology :

Purity Analysis : Perform high-performance liquid chromatography (HPLC) with UV-Vis detection, referencing established protocols for similar compounds .

Structural Elucidation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS), ensuring instrument calibration against certified standards .

Thermal Stability : Conduct thermogravimetric analysis (TGA) under inert and oxidative atmospheres, comparing decomposition profiles to literature benchmarks .

Q. How to design initial experiments to assess AKOS Z63P’s stability under varying conditions?

  • Methodology :

Stress Testing : Expose the compound to controlled temperature (±5°C increments), humidity (40–80% RH), and pH (2–12) variations. Monitor degradation via spectroscopic or chromatographic methods .

Kinetic Modeling : Use Arrhenius equations to predict shelf-life under accelerated conditions, validating with real-time stability data .

Control Groups : Include inert solvents (e.g., DMSO) and known stable analogs to isolate degradation pathways .

Advanced Research Questions

Q. How to resolve contradictions in published data on AKOS Z63P’s reactivity?

  • Methodology :

Meta-Analysis : Aggregate data from multiple studies into a unified dataset. Apply statistical tests (e.g., ANOVA, chi-square) to identify outliers or methodological inconsistencies .

Reproducibility Trials : Replicate conflicting experiments under standardized conditions (e.g., solvent purity, reaction time). Document deviations using FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Mechanistic Studies : Use density functional theory (DFT) or molecular dynamics simulations to model reaction pathways, comparing theoretical predictions with empirical results .

Q. What advanced spectroscopic techniques are optimal for analyzing AKOS Z63P’s structural dynamics?

  • Methodology :

Time-Resolved Spectroscopy : Employ femtosecond laser systems to track ultrafast conformational changes, correlating with solvent polarity or temperature effects .

Solid-State NMR : Investigate crystalline vs. amorphous phase behavior, using magic-angle spinning (MAS) to enhance resolution .

Synchrotron XRD : Resolve atomic-level structural details under non-ambient conditions (e.g., high pressure), cross-referencing with computational models .

Q. How to develop predictive models for AKOS Z63P’s behavior in complex systems?

  • Methodology :

QSAR Modeling : Curate datasets of structural analogs with known bioactivity or environmental fate. Train machine learning algorithms (e.g., random forests, neural networks) to predict toxicity or degradation rates .

Multivariate Analysis : Apply principal component analysis (PCA) to identify dominant variables (e.g., pH, ionic strength) affecting solubility or reactivity .

Validation : Compare model outputs with experimental data from microfluidic or in situ monitoring platforms, iterating parameters to minimize error margins .

Implementation Guidelines

  • Data Presentation : Use tables to summarize comparative analyses (e.g., Table 1: Stability profiles under varying pH) and figures for spectral/structural visualizations .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and data integrity, ensuring all procedures are documented in supplemental materials .
  • Collaboration : Archive protocols in open-access repositories (e.g., Zenodo) to facilitate peer validation and interdisciplinary collaboration .

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